Product packaging for 1H-Imidazo[4,5-b]pyridine(Cat. No.:CAS No. 170245-18-8)

1H-Imidazo[4,5-b]pyridine

Cat. No.: B063865
CAS No.: 170245-18-8
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, an analog of purine, serves as a critical pharmacophore in the design and synthesis of novel small molecule inhibitors. Its primary research value lies in its ability to interact with a variety of biological targets, particularly protein kinases, making it a cornerstone compound for developing potential therapeutics in oncology, inflammation, and central nervous system disorders. The planar, aromatic structure of this compound allows for efficient π-π stacking interactions and hydrogen bonding within enzyme active sites, thereby modulating key signaling pathways. Researchers utilize this compound as a versatile building block for constructing more complex molecular architectures, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties such as potency, selectivity, and metabolic stability. Supplied with high purity and quality, it is an essential reagent for hit-to-lead optimization campaigns and the exploration of new chemical space in biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B063865 1H-Imidazo[4,5-b]pyridine CAS No. 170245-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
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InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
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DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
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CAS No.

273-21-2
Record name Imidazo[4,5-b]pyridine
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Record name 1H-Imidazo(4,5-b)pyridine
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Record name 1H-Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Historical Context and Evolution of 1h Imidazo 4,5 B Pyridine Research

The journey of 1H-imidazo[4,5-b]pyridine research is a compelling narrative of scientific curiosity and persistent innovation. As one of the older known heteroaromatic derivatives, its structural analogy to naturally occurring purines immediately sparked interest within the biological and medicinal chemistry communities. rjsvd.com The initial synthetic routes to this scaffold, emerging in the early to mid-20th century, were often met with significant challenges. However, the latter half of the century witnessed a surge in the development of more efficient and refined synthetic methodologies, paving the way for broader exploration of its derivatives.

This evolution was largely propelled by the recognition of the imidazopyridine core in numerous biologically active compounds. nih.govirb.hr The quest for novel therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders, has continuously fueled the exploration of new synthetic strategies and the functionalization of the this compound ring system. rjsvd.comnih.govmdpi.com

Structural Significance of the Imidazole Pyridine Fusion in Heterocyclic Chemistry

The fusion of an imidazole (B134444) and a pyridine (B92270) ring to form the 1H-imidazo[4,5-b]pyridine scaffold results in a unique set of physicochemical properties that are highly advantageous in chemical and biological applications. The presence of multiple nitrogen atoms at strategic positions within this bicyclic system imparts distinct electronic characteristics and hydrogen-bonding capabilities. This structural arrangement makes it an attractive building block for designing molecules that can interact with biological targets with high specificity and affinity. ontosight.ai

The imidazole component, a five-membered ring with two nitrogen atoms, is a common motif in many biological molecules, including the amino acid histidine. The pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, is also a prevalent feature in many pharmaceuticals and natural products. imist.ma The amalgamation of these two rings creates a planar, aromatic system with a unique distribution of electron density, which influences its reactivity and intermolecular interactions. The ability of the this compound core to act as both a hydrogen bond donor and acceptor contributes to its versatility in forming stable complexes with biological macromolecules. mdpi.com

Furthermore, the scaffold allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties. This adaptability is crucial for optimizing the pharmacological profile of drug candidates and for tailoring the properties of new materials. The inherent aromaticity of the fused ring system also contributes to the thermal stability of its derivatives, a desirable characteristic in materials science applications. imist.ma

Medicinal Chemistry and Pharmacological Investigations of 1h Imidazo 4,5 B Pyridine Derivatives

General Therapeutic Significance as Bioisosteres of Purines

The 1H-imidazo[4,5-b]pyridine ring system is a bioisostere of purine (B94841), meaning it shares similar structural and electronic characteristics with the natural purine bases, adenine (B156593) and guanine. This mimicry is a cornerstone of its therapeutic potential. Due to this resemblance, imidazo[4,5-b]pyridine derivatives can function as antagonists or inhibitors of enzymes that process purines, such as kinases, which play crucial roles in cellular signaling pathways. irb.hrnih.govrjraap.com This bioisosteric relationship allows these compounds to bind to the ATP-binding sites of various enzymes, providing a foundation for the development of targeted therapies. The versatility of this scaffold has led to its exploration for a multitude of medicinal applications, including anticancer, antimicrobial, and antiviral agents. irb.hrnih.gov

Anti-Cancer and Antiproliferative Activities

The structural similarity of 1H-imidazo[4,5-b]pyridines to purines makes them prime candidates for the development of anti-cancer agents, primarily through the inhibition of key cellular enzymes involved in cancer progression.

Protein kinases are critical regulators of cell cycle progression and are frequently dysregulated in cancer, making them prominent targets for therapeutic intervention. Derivatives of this compound have been extensively investigated as inhibitors of several key protein kinases.

Aurora Kinases: The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate mitosis, and their overexpression is common in many human cancers. Numerous this compound derivatives have been identified as potent inhibitors of these kinases. For instance, optimization studies led to the discovery of compound 51 (CCT137690) , which potently inhibits Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.015 µM, 0.025 µM, and 0.019 µM, respectively. researchgate.net Another derivative, compound 31 , also demonstrated potent inhibition across the family with IC50 values of 0.042 µM (Aurora-A), 0.198 µM (Aurora-B), and 0.227 µM (Aurora-C). researchgate.net These findings highlight the scaffold's potential for developing effective mitotic inhibitors.

Other Kinases: The this compound scaffold has been explored for its activity against other kinase families as well. For example, a series of derivatives were designed and found to have remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, with IC50 values ranging from 0.63 to 1.32 μM. nih.gov While the scaffold is a promising candidate for targeting a wide range of kinases, including CK2α and PIM1, specific inhibitory data for these particular enzymes by this compound derivatives are not as extensively documented in publicly available research as for Aurora kinases.

CompoundTarget KinaseIC50 (µM)
51 (CCT137690) researchgate.netAurora-A0.015
Aurora-B0.025
Aurora-C0.019
31 researchgate.netAurora-A0.042
Aurora-B0.198
Aurora-C0.227
Compound Series nih.govCDK90.63 - 1.32

While kinase inhibition is a primary mechanism, the anticancer effects of this compound derivatives are not limited to this action. Research has pointed to other cellular processes being disrupted by these compounds. Some tetracyclic derivatives exert their antiproliferative effects by intercalating into double-stranded DNA (dsDNA). nih.gov Further studies have shown that certain derivatives can also interfere with tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.gov The induction of apoptosis (programmed cell death) and the ability to cause cell cycle arrest are other significant mechanisms through which these compounds exhibit their antitumor properties. waocp.org

The anticancer potential of this compound derivatives has been validated through in vitro studies on various human cancer cell lines. Pronounced cytostatic effects have been observed, particularly against colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines. irb.hr

Several novel tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated significant antiproliferative activity, with some compounds showing IC50 values in the nanomolar range (0.3–0.9 µM) against HCT116 and MCF-7 cells. irb.hr In another study, a series of new derivatives showed significant activity against both MCF-7 and HCT116 cell lines, which correlated with their ability to inhibit CDK9. nih.gov The potent activity against these well-established cancer cell lines underscores the therapeutic promise of this chemical class.

Compound ClassCell LineActivity
Tetracyclic derivatives irb.hrHCT116 (Colon)IC50: 0.3 - 0.9 µM
MCF-7 (Breast)IC50: 0.3 - 0.9 µM
CDK9 Inhibitors nih.govHCT116 (Colon)Significant Activity
MCF-7 (Breast)Significant Activity

Antimicrobial and Antiviral Properties

In addition to their anticancer effects, derivatives of this compound have been investigated for their ability to combat microbial and viral infections.

Antimicrobial Activity: Various derivatives have been synthesized and tested against a range of bacterial strains. Studies have shown activity against both Gram-positive bacteria, such as Bacillus cereus, and Gram-negative bacteria, like Escherichia coli. mdpi.comnih.gov One study found that Gram-positive strains were generally more sensitive to these compounds than Gram-negative ones. mdpi.com The antibacterial activity of some compounds was found to be prominent against strains including Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis. researchgate.netresearchgate.net

Antiviral Activity: The antiviral potential of this scaffold has also been explored. A series of cyano- and amidino-substituted derivatives were evaluated against a broad panel of DNA and RNA viruses. nih.gov While broad-spectrum activity was not consistently observed, selective, albeit moderate, activity was noted for certain compounds against Respiratory Syncytial Virus (RSV). nih.gov Another library of 2-aminoalkylsubstituted derivatives showed promising activity against the Hepatitis B Virus (HBV), where they were capable of reducing levels of viral DNA and RNA. nih.gov

Anti-inflammatory and Antioxidant Activities

Beyond their antimicrobial properties, this compound derivatives have been investigated for their roles in modulating inflammatory pathways and combating oxidative stress, which are key factors in numerous chronic diseases.

Inflammation is a critical component of ischemia-reperfusion (I/R) injury. A novel imidazopyridine derivative, designated as X22 , has been shown to prevent retinal I/R injury. nih.gov In in vitro experiments using ARPE-19 cells, pretreatment with X22 significantly inhibited the expression of inflammatory cytokines induced by tert-butyl hydroperoxide. nih.gov The anti-inflammatory action of X22 is thought to be associated with its inhibition of MAPKs, rather than the NF-κB pathway. nih.gov

Nitric oxide (NO) is a crucial signaling molecule produced by nitric oxide synthase (NOS). The inducible isoform, iNOS, is activated by proinflammatory signals, and its over-expression can lead to pathological conditions. mdpi.com Consequently, selective inhibition of iNOS is a key therapeutic strategy.

Derivatives of this compound have been identified as potent and selective iNOS inhibitors. d-nb.infonih.gov For example, compound 23 (a 4-methoxypyridine (B45360) combined with an imidazo[4,5-b]pyridine ring) demonstrated high selectivity for iNOS with a pIC50 value of 7.09, compared to its much lower activity against nNOS (pIC50 4.86) and eNOS (pIC50 3.95). mdpi.com The structure-activity relationship studies revealed that modifications to the imidazo[4,5-b]pyridine ring system significantly impact iNOS affinity. d-nb.info

CompoundTargetActivity (pIC50)Selectivity ProfileReference
Compound 23iNOS7.09Highly selective over nNOS (pIC50 4.86) and eNOS (pIC50 3.95). mdpi.com
Imidazo[4,5-b]pyridine derivativesiNOSNanomolar inhibitionDesigned for high selectivity against iNOS. d-nb.infonih.gov

The antioxidant properties of this compound derivatives have been linked to their ability to counteract oxidative stress, a factor in many chronic diseases. The mechanism of action for many antioxidants involves processes like hydrogen atom transfer (HAT). mdpi.com

Studies on novel imidazo[4,5-b]pyridine benzohydrazones have demonstrated their antioxidative potential. It was observed that the antioxidant activity increased with a greater number of hydroxyl groups on the molecule, which is related to their high redox potential and ability to donate electrons. mdpi.com This suggests a mechanism that could involve hydrogen atom transfer. The HAT process is a fundamental step in which a hydrogen atom (both a proton and an electron) is transferred to a radical species, thereby neutralizing it. mdpi.com The efficiency of this process is driven by the bond dissociation energy (BDE) of the donor molecule. mdpi.com While the specific contribution of the HAT mechanism for imidazo[4,5-b]pyridine derivatives requires more direct investigation, their structural features and observed antioxidant activity are consistent with such a pathway.

Central Nervous System (CNS) Activity and Receptor Modulation

Derivatives of the this compound core have been explored for their potential to modulate various targets within the central nervous system, demonstrating a breadth of activity from receptor modulation to enzymatic inhibition.

The structural similarity between the imidazopyridine heterocyclic system and purines has spurred biological investigations into their therapeutic potential. nih.gov Notably, the initial bioactivity discovered for the broader class of imidazopyridines was as positive allosteric modulators (PAMs) of the GABAA receptor, which highlighted their medicinal importance. nih.gov GABAA receptors are the primary mediators of fast synaptic inhibition in the central nervous system, and their positive allosteric modulation leads to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgpatsnap.com While many well-known GABAA receptor modulators, such as zolpidem and alpidem, are based on the isomeric imidazo[1,2-a]pyridine (B132010) scaffold, the foundational discovery of this activity in the imidazopyridine class paved the way for broader explorations. nih.govnih.gov These modulators bind to an allosteric site on the GABAA receptor, distinct from the GABA binding site, and enhance the effect of GABA by increasing the frequency or duration of chloride channel opening. wikipedia.org

Neuropathic pain, a debilitating condition resulting from nerve injury, involves persistent neuroinflammation and excitability. acs.org Recent research has identified inhibitors of the bromodomain and extra-terminal (BET) proteins as a promising strategy for managing neuropathic pain by reducing these pathological processes. acs.org Within this context, derivatives of this compound have been successfully developed as potent and selective BET inhibitors. acs.org

One such derivative, DDO-8926, emerged from an iterative optimization process of a screening hit. acs.org This compound has demonstrated significant potential in preclinical models of neuropathic pain. acs.org In mice with spared nerve injury, DDO-8926 was found to significantly alleviate mechanical hypersensitivity. acs.org Its mechanism of action involves the inhibition of pro-inflammatory cytokine expression and a reduction in neuronal excitability, addressing key underlying causes of neuropathic pain. acs.org The promising efficacy and favorable drug-like properties of DDO-8926 underscore the potential of the this compound scaffold in developing novel therapeutics for neuropathic pain. acs.org

Table 1: Preclinical Data for BET Inhibitor DDO-8926
CompoundTargetIndicationKey Findings
DDO-8926Bromodomain and extra-terminal (BET) proteinsNeuropathic PainSignificantly alleviated mechanical hypersensitivity in a mouse model of spared nerve injury. Inhibited pro-inflammatory cytokine expression and reduced excitability. acs.org

The versatility of the this compound scaffold extends to other CNS targets beyond the GABAA receptor. A series of derivatives based on this core structure have been developed as high-affinity ligands for the corticotropin-releasing factor (CRF) receptor. nih.gov These compounds were evaluated for their anxiolytic efficacy in a rat situational anxiety model, demonstrating the potential of this chemical class in the treatment of anxiety disorders. nih.gov

Furthermore, even derivatives designed primarily for other targets can exhibit CNS effects. For instance, the proton pump inhibitor TU-199, which is based on the this compound structure, was observed to have no significant effects on general behavior, pentobarbital-induced hypnosis, or electroshock-induced convulsions in mice at therapeutic doses. However, at a high oral dose (300 mg/kg), it did cause a decrease in locomotor activity, indicating some level of CNS penetration and activity.

Other Pharmacological Applications

The therapeutic utility of this compound derivatives is not confined to the central nervous system. Significant research has led to the development of potent agents for cardiovascular and gastrointestinal disorders.

The renin-angiotensin system is a critical regulator of blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a well-established therapeutic strategy for hypertension. nih.gov The this compound scaffold has proven to be a valuable template for the design of potent and orally active angiotensin II receptor antagonists.

Early research in this area led to the identification of potent antagonists with this core structure. More recent explorations have focused on developing dual-activity ligands. For example, a series of 1H-imidazo[4,5-b]pyridines were discovered to possess activity at both the angiotensin II type 1 receptor and the peroxisome proliferator-activated receptor-γ (PPARγ). One notable compound from this series, (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine, was identified as a potent AT1 receptor blocker with an IC50 of 1.6 nM and also acted as a partial PPARγ agonist. This dual pharmacology was demonstrated to be effective in animal models of both hypertension and insulin (B600854) resistance.

Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and prolonged reduction of stomach acid production by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells. nih.gov This makes them highly effective for treating acid-related disorders. The this compound moiety serves as the core structure for the proton pump inhibitor tenatoprazole. This structural backbone, in comparison to the benzimidazole (B57391) core of many other PPIs, is suggested to reduce the rate of metabolism, leading to a longer plasma half-life.

Another this compound derivative, TU-199 ((+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulfinyl]-1H-imidazo[4,5-b]pyridine), has also been investigated for its general pharmacological properties as a novel proton pump inhibitor.

Table 2: Examples of this compound Derivatives in Other Pharmacological Applications
Compound Class/ExamplePharmacological TargetTherapeutic Application
(S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridineAngiotensin II Type 1 Receptor / PPARγHypertension and Insulin Resistance
TenatoprazoleH+/K+ ATPase (Proton Pump)Acid-related Gastrointestinal Disorders
TU-199H+/K+ ATPase (Proton Pump)Acid-related Gastrointestinal Disorders

Aromatase Inhibition

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

The investigation of this compound derivatives has led to the discovery of potent inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. A notable study detailed the optimization of a screening hit, compound 1 , which possessed an imidazopyridine core. nih.govmdpi.com Although compound 1 demonstrated modest inhibitory potency against DGAT2, it served as a crucial starting point for further medicinal chemistry efforts. nih.gov

Optimization of this initial hit involved two significant structural modifications. The first was the introduction of a pyrrolidine (B122466) amide group, which led to a substantial improvement in lipophilic efficiency. nih.govmdpi.com The second key modification was the insertion of an sp³-hybridized carbon center into the core of the molecule. This strategic alteration was aimed at simultaneously addressing metabolic liabilities related to N-glucuronidation and improving off-target pharmacology. nih.govmdpi.com

These optimization efforts culminated in the identification of the preclinical candidate 9 (PF-06424439). nih.govmdpi.com This compound not only exhibited potent DGAT2 inhibition but also demonstrated favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com In a relevant cell-based assay, in the presence of a DGAT1 inhibitor, compound 9 showed an IC₅₀ of 1.3 nM for the inhibition of triglyceride synthesis. acs.org

The structure-activity relationship (SAR) studies highlighted the importance of these specific structural features for potent DGAT2 inhibition. The initial hit, compound 1 , had an IC₅₀ of 1597 nM. researchgate.net The introduction of a pyrrolidine amide in compound 5 resulted in a significant increase in potency, with an IC₅₀ of 18 nM. researchgate.net Further modifications leading to the preclinical candidate 9 (PF-06424439) yielded a highly potent DGAT2 inhibitor with an IC₅₀ of 14 nM. researchgate.net

Table 1: DGAT2 Inhibitory Activity of Key this compound Derivatives

Compound Structure DGAT2 IC₅₀ (nM)
1 1597
5 18

| 9 (PF-06424439) | | 14 |

Note: The structures are representative of the core scaffolds and key modifications discussed in the source material. For full chemical structures, please refer to the cited literature.

Cathepsin S Inhibition

A thorough review of the available scientific literature did not reveal any studies focused on the evaluation of this compound derivatives as inhibitors of Cathepsin S. Research on Cathepsin S inhibitors with a similar heterocyclic core has been reported for the isomeric 1H-imidazo[4,5-c]pyridine-4-carbonitrile scaffold. nih.govnih.govnih.gov However, data specific to the this compound ring system in the context of Cathepsin S inhibition is not present in the reviewed sources.

Thromboxane A2 Receptor Antagonism

A series of 3-benzyl-substituted this compound derivatives have been synthesized and evaluated as potential antagonists for the Thromboxane A2 (TXA2) receptor. nih.gov The affinity of these compounds for the human platelet TXA2 receptor was determined through radioligand binding studies. nih.gov

Structure-activity relationship (SAR) studies revealed several key insights into the structural requirements for potent antagonism. A crucial finding was that compounds featuring a 3,3-dimethylbutanoic acid side chain at the 2-position of the imidazo[4,5-b]pyridine core were the most potent antagonists, with Kᵢ values in the range of 4-39 nM. nih.gov The replacement of this bulky side chain with a shorter one led to a significant decrease in affinity. nih.gov For instance, derivatives with shorter acid side chains exhibited a marked reduction in potency, with Kᵢ values of 5600 nM and 1700 nM. nih.gov

The SAR exploration also indicated that 2-alkanoic acid derivatives were generally slightly more potent than their 2-mercaptoalkanoic acid counterparts. nih.gov Interestingly, the potency of the this compound series was found to be comparable to that of a corresponding benzimidazole series, with representative compounds from both series displaying Kᵢ values of 7 nM and 6 nM, respectively. nih.gov

One of the most promising compounds to emerge from this research was 23a (UP 116-77), chemically identified as 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid. nih.gov This compound exhibited a potent Kᵢ value and an interesting pharmacological profile, which led to its selection for further development. nih.gov

Table 2: Thromboxane A2 Receptor Affinity of Selected this compound Derivatives

Compound R Group at Position 2 Substituents on Benzyl Group and Pyridine (B92270) Ring Kᵢ (nM)
23a (UP 116-77) 3,3-dimethylbutanoic acid 4-chloro on benzyl, 6-chloro on pyridine Not explicitly stated, but selected for development due to high potency
Generic High Potency Analog 3,3-dimethylbutanoic acid Varied 4-39
Generic Low Potency Analog 1 Shorter alkanoic acid Varied 5600
Generic Low Potency Analog 2 Shorter alkanoic acid Varied 1700

| 23c | 3,3-dimethylbutanoic acid | Not specified | 7 |

Computational and Theoretical Studies of 1h Imidazo 4,5 B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of the 1H-Imidazo[4,5-b]pyridine scaffold.

Prototropic isomerization, the migration of a proton, is a key aspect of the chemistry of heterocyclic compounds like this compound. DFT calculations have been employed to study these isomerization reactions. Studies using the B3LYP/6-31G+(d,p) level of theory have found that a prototropic transformation is a feasible pathway for the isomerization of this compound derivatives. worldscientific.com The energy gaps between various protonated isomers are smaller compared to the non-protonated molecules, suggesting that protonation can facilitate the process. worldscientific.com Calculations also indicate that the energy gaps in the excited states are smaller than in the ground state, implying that these prototropic transformations may be more feasible under photoexcitation. worldscientific.com

Table 1: Key Findings from DFT Analysis of Isomerization

Computational Method Key Finding Implication
B3LYP/6-31G+(d,p) Prototropic transformation is a feasible isomerization pathway. worldscientific.com Suggests proton migration is a likely mechanism for interconversion between isomers.
B3LYP/6-31G+(d,p) Energy gaps between protonated isomers are relatively small. worldscientific.com Protonation lowers the energy barrier for isomerization.
B3LYP/6-31G+(d,p) Energy gaps are smaller in excited states compared to the ground state. worldscientific.com Isomerization may be more favorable upon absorption of light.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov This analysis is crucial for understanding the electronic behavior of this compound derivatives. For instance, in one study on an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the molecule's chemical reactivity and potential for intramolecular charge transfer. irjweb.com

Table 2: Significance of HOMO-LUMO Energy Gap

Energy Gap Size Property Implication
Small High Reactivity Less energy is needed for electronic transitions, facilitating chemical reactions. nih.gov
Large High Kinetic Stability The molecule is less prone to chemical reactions. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. uctm.edu The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.com Red-colored areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. wolfram.com Blue-colored areas represent positive potential, highlighting electron-deficient regions that are prone to nucleophilic attack. wolfram.com For the this compound scaffold, MEP analysis can identify the nitrogen atoms of the pyridine (B92270) and imidazole rings as potential sites for electrophilic interaction and hydrogen bonding, guiding the design of new derivatives with specific interaction capabilities.

Molecular Docking and Drug-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how this compound derivatives might interact with biological targets.

Molecular docking studies have been instrumental in identifying this compound derivatives as potential inhibitors of key enzymes in pathogens.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a critical target for anti-tuberculosis drugs. Docking studies on a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives showed promising interactions within the DprE1 active site. nih.govd-nb.info Several compounds from this series were identified as potent antitubercular agents, with computational results correlating well with their in vitro activity. nih.govnih.gov

Table 3: Potent this compound Derivatives Against M. tuberculosis

Compound Minimum Inhibitory Concentration (MIC) Note
5c 0.6 µmol/L Identified as a potent analogue from the series. nih.govnih.gov
5g 0.5 µmol/L Showed the highest potency in the studied series. nih.govnih.gov
5i 0.8 µmol/L Identified as a potent analogue from the series. nih.govnih.gov
5u 0.7 µmol/L Identified as a potent analogue from the series. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the folate synthesis pathway and a well-established target for antimicrobial and anticancer drugs. mdpi.com Molecular docking of various inhibitors into the DHFR active site has shown the importance of interactions with key amino acid residues such as Asp54, Ile-7, Glu-30, and Phe-34 for binding and inhibition. mdpi.comresearchgate.net Docking studies of this compound derivatives against DHFR can predict their binding affinity and potential as inhibitors of this enzyme.

By predicting how a ligand binds to its receptor, molecular docking provides insights into the potential mechanism of its biological action. uctm.edu For this compound derivatives, docking studies against DprE1 have elucidated a potential mechanism for their antitubercular activity. nih.govd-nb.info The computational models show that these compounds can fit into the enzyme's active site and form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues, similar to known DprE1 inhibitors. nih.gov This strong, specific binding is predicted to block the enzyme's normal function, which is essential for the synthesis of the mycobacterial cell wall, thereby leading to bacterial death. These in silico findings provide a rational basis for the observed biological activity and guide the optimization of these compounds into more effective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies have been pivotal in identifying key molecular descriptors that govern their therapeutic potential, particularly as kinase inhibitors in anticancer research. mdpi.com

Several 3D-QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase, a key protein in cell cycle regulation. mdpi.comnih.gov These studies employ methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of the molecules with their inhibitory activity. mdpi.comnih.gov

In one such study, robust CoMFA and CoMSIA models were developed for a series of sixty imidazo[4,5-b]pyridine derivatives. The models demonstrated high statistical significance, with cross-validated correlation coefficients (r²cv) of 0.774 for CoMFA and 0.800 for CoMSIA, and non-cross-validated coefficients (r²) of 0.975 and 0.977, respectively. nih.gov The predictive power of these models was confirmed through external validation, yielding predictive r² (r²pred) values of 0.933 and 0.959. nih.gov

Another comprehensive study on 65 imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors utilized Hologram QSAR (HQSAR), CoMFA, CoMSIA, and TopomerCoMFA methods. mdpi.com The resulting models showed excellent internal and external predictive capabilities. The statistical parameters for these models are summarized in the table below. mdpi.com The CoMSIA model indicated that electrostatic fields made the largest contribution (31.6%) to the biological activity, followed by hydrophobic fields (22.1%). mdpi.com

These QSAR models, often visualized through 3D contour maps, provide crucial insights into the structural requirements for enhanced biological activity. nih.gov They guide medicinal chemists in modifying the this compound scaffold to improve potency and selectivity. For instance, the models might indicate that bulky substituents are favored in one region of the molecule, while hydrogen bond donors are preferred in another to maximize interaction with the target protein. mdpi.comnih.gov

QSAR ModelCross-Validated r² (q²)Non-Cross-Validated r²External Prediction r² (r²pred)
HQSAR0.8920.9480.814
CoMFA0.8660.9830.829
CoMSIA0.8770.9950.758
TopomerCoMFA0.9050.9710.855

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein.

MD simulations have been employed to investigate the stability and binding modes of newly designed imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinase A. nih.gov In a recent study, several newly designed compounds, identified through QSAR and virtual screening, were docked into the active site of the Aurora A kinase (PDB ID: 1MQ4). nih.gov To assess the stability of these protein-ligand complexes and understand their dynamic behavior, MD simulations were carried out for 50 nanoseconds. nih.gov

The simulations help to refine the binding poses predicted by molecular docking and reveal the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the complex. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site.

Furthermore, the data from MD simulations can be used to compute the binding free energy of the ligand to the protein, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of the binding affinity than docking scores alone. Free energy landscapes can also be calculated to identify the most stable conformational states of the protein-ligand complex during the simulation. nih.gov These detailed analyses offer a deeper understanding of the molecular recognition process and provide valuable information for designing more effective and stable inhibitors based on the this compound scaffold. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of contacts that stabilize the crystal packing. scirp.orguctm.edu

For derivatives of this compound, Hirshfeld surface analysis, coupled with 2D fingerprint plots, has been used to explore the intricate network of non-covalent interactions. uctm.edu The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. uctm.edu

For example, analysis of these compounds often shows that H···H contacts are the most abundant, contributing a significant percentage to the total Hirshfeld surface area. scirp.orgnih.gov Other important interactions include C–H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and π–π stacking interactions between the aromatic rings of adjacent molecules. The presence of π–π stacking is often identified by characteristic red and blue triangular patterns on the shape-index map, another property mapped onto the Hirshfeld surface. uctm.edu The analysis of specific N-substituted imidazo[4,5-b]pyridine derivatives indicated the absence of these π–π interactions in their crystal packing. uctm.edu

Advanced Characterization and Analytical Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized 1H-Imidazo[4,5-b]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, NOESY, INEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound derivatives. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectra of this compound compounds typically show characteristic signals for the aromatic protons on both the pyridine (B92270) and imidazole (B134444) rings. For instance, in one study, the ¹H NMR spectrum of a synthesized derivative displayed three multiplets in the aromatic region centered at δ = 8.30, 9.30, and 9.45 ppm. rsc.org The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the heterocyclic core. irb.hr For example, the reduction of a nitro-substituted iminocoumarin derivative of imidazo[4,5-b]pyridine was confirmed by the appearance of a singlet for the amino protons at 5.40 ppm in the ¹H NMR spectrum. irb.hr

¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[4,5-b]pyridine ring system are sensitive to substituent effects. irb.hr For example, in a series of N-substituted derivatives, distinct signals for the carbon atoms of the pyridine and imidazole moieties were observed and assigned. uctm.edu Coordination of the imidazo[4,5-b]pyridine core with metal ions can also lead to observable shifts in the ¹³C NMR spectrum, indicating changes in the electronic environment of the carbon atoms. rsc.org

The following table provides representative ¹H and ¹³C NMR data for a selection of this compound derivatives from the literature.

Interactive Data Table of NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile8.34 (dd, 1H), 8.05 (dd, 1H), 7.28 (dd, 1H), 4.58 (s, 2H), 3.75 (s, 3H)148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95DMSO-d6
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine12.91 (s, 1H), 9.04 (s, 1H), 8.39 (d, 1H), 8.08 (d, 1H), 7.55 (d, 1H), 7.49 (d, 1H), 7.34 (dd, 1H), 7.26 (dd, 1H), 3.86 (s, 3H)155.99, 147.92, 144.67, 143.53, 121.15, 119.34, 118.34, 117.29, 111.60, 55.81DMSO-d6
2-[4-(N,N-diméthylamino)phényl]-3H-imidazo[4,5-b]pyridine8.39 (d, 1H), 8.12 (d, 1H), 7.8 (d, 2H), 6.80 (d, 2H), 6.14-6.22(m, 1H), 5.31 (dd, 1H), 5.04 (dd, 1H), 4.95 - 4.99 (m, 2H), 3.08 (s, 6H)156.84, 151.70, 147.68, 143.61, 132.73, 130.19, 128.58, 117.14, 113.89, 111.70, 45.88, 40.13CDCl3

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used to confirm the molecular weight of synthesized compounds. irb.hr For example, the ESI-MS spectrum of 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine showed a peak at m/z = 294.02, corresponding to the protonated molecule [M+H]⁺. irb.hr This technique has also been employed to study the coordination chemistry of these compounds with metal dications, revealing the formation and stability of metal-ligand complexes. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized molecules. researchgate.net For instance, the HRMS (ESI) of a synthesized derivative showed a calculated m/z for C₁₄H₁₂ClN₅ [M+H]⁺ of 258.0798, with the found value being 258.0793, thus confirming the elemental composition. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and its derivatives. The IR spectrum of the parent compound, this compound, is available in public databases. nih.gov In substituted derivatives, characteristic absorption bands can be observed for various functional groups. For example, in a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, the FT-IR spectra showed characteristic peaks for N-H stretching around 3065-3199 cm⁻¹, C=N stretching around 1653 cm⁻¹, and C-Br stretching around 631-634 cm⁻¹. researchgate.net

The following table summarizes key IR absorption bands for a representative this compound derivative.

Interactive Data Table of IR Data for 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3137
C=N Stretch1653
C=C Stretch1464
C-Cl Stretch760
C-Br Stretch631

UV-Vis Spectroscopy and Absorption Spectra Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound scaffold. The absorption spectra are influenced by the solvent polarity and the electronic nature of substituents on the imidazo[4,5-b]pyridine core. irb.hr For some derivatives, the absorption spectrum is characterized by an intense and narrow band at shorter wavelengths (around 250–270 nm), which is attributed to a π–π* transition involving the entire molecule. nih.gov The photophysical properties, including absorption and fluorescence emission, of these compounds have been studied in various organic solvents of different polarities. irb.hr

X-ray Diffraction Studies

X-ray diffraction techniques are powerful for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline compounds. This technique has been successfully applied to several derivatives of this compound, providing unambiguous confirmation of their structures and revealing details about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. uctm.edumdpi.com For example, the structures of newly synthesized N-substituted imidazo[4,5-b]pyridine derivatives were confirmed by single-crystal X-ray diffraction, and the data was used as a starting point for theoretical calculations. uctm.edu The crystallographic analysis of one such derivative revealed an orthorhombic crystal system with the space group Pbca. nih.gov

Crystal Structure Analysis of Inhibitor-Target Complexes

X-ray crystallography is an indispensable tool for understanding the precise interactions between a this compound-based inhibitor and its biological target at an atomic level. This technique provides a static picture of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for inhibitory activity. Such detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.

A notable example involves the co-crystallization of a this compound derivative, DDO-8926, with the bromodomain and extra-terminal (BET) proteins. acs.org The resulting crystal structures, deposited in the Protein Data Bank (PDB), elucidate the binding orientation of the inhibitor within the active site of the protein, providing a molecular basis for its inhibitory effect. acs.org

InhibitorTarget ProteinPDB CodeKey Interactions Noted
DDO-8926Bromodomain-containing protein 4 (BRD4)8IBQSpecific interactions within the acetyl-lysine binding pocket. acs.org
DDO-8926 DerivativeBromodomain-containing protein 2 (BRD2)8IDHDetailed binding mode highlighting selectivity factors. acs.org

Chromatographic Purification and Analysis (e.g., Column Chromatography, TLC, HPLC)

Chromatographic techniques are fundamental to the isolation and purification of this compound derivatives from reaction mixtures and for the analysis of their purity. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

Column Chromatography is widely used for preparative scale purification. The stationary phase is typically silica (B1680970) gel, and the mobile phase is a mixture of organic solvents. The polarity of the solvent system is optimized to achieve effective separation of the target compound from impurities. Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound compounds with high resolution and sensitivity. Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid. sielc.com

Compound TypeTechniqueStationary PhaseMobile Phase (Eluent)Reference
N-substituted 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridinesColumn ChromatographySilica GelNot specified nih.gov
Amino substituted tetracyclic imidazo[4,5-b]pyridinesColumn ChromatographySiO2CH2Cl2/CH3OH irb.hr
This compoundHPLCNewcrom R1Acetonitrile, Water, and Phosphoric Acid sielc.com

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of newly synthesized this compound derivatives. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the empirical formula and the purity of the compound. This analysis is routinely performed alongside spectroscopic methods to confirm the identity of the synthesized molecules. irb.hrresearchgate.net

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
Generic representation of various synthesized derivativesVariesCTheoretical ValueWithin ±0.4% of theoretical irb.hr
HTheoretical ValueWithin ±0.4% of theoretical irb.hr
NTheoretical ValueWithin ±0.4% of theoretical irb.hr
General characterization of novel synthesized derivativesVariesCTheoretical ValueConforms to calculated value researchgate.net
HTheoretical ValueConforms to calculated value researchgate.net
NTheoretical ValueConforms to calculated value researchgate.net

Note: Specific numerical data for calculated vs. found values are often reported in the supplementary information of research articles and are confirmed to be within acceptable limits.

Applications of 1h Imidazo 4,5 B Pyridine Beyond Medicinal Chemistry

Material Science Applications (e.g., corrosion inhibitors)

A significant application of 1H-Imidazo[4,5-b]pyridine derivatives in material science is their use as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The efficacy of these compounds stems from their molecular structure, which includes nitrogen and sulfur (in substituted derivatives) atoms with lone pairs of electrons and the planar nature of the fused heterocyclic rings. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Research has shown that derivatives of this compound can act as efficient mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency is dependent on the concentration of the compound, with effectiveness generally increasing as the concentration rises. nih.govresearchgate.net Studies employing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) have confirmed the formation of a protective film on the steel surface. researchgate.netacs.org The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.netresearchgate.net

Quantum chemical calculations and Density Functional Theory (DFT) have been used to correlate the molecular structure of these inhibitors with their performance. researchgate.netacs.org These theoretical studies support experimental findings, showing that the inhibitor molecules can effectively adsorb onto the metal surface through the active centers in their structure. acs.org

The following table summarizes the research findings on the corrosion inhibition performance of various this compound derivatives.

Table 1: Performance of this compound Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

Compound NameConcentration (mM)Inhibition Efficiency (%)Method(s) UsedReference(s)
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)0.591.8PDP, EIS, Gravimetric nih.gov, researchgate.net, researchgate.net
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a)0.190PDP, EIS, Weight Loss acs.org
6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a)0.188PDP, EIS, Weight Loss acs.org

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The this compound core is actively studied for its potential in optoelectronic applications, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netunito.it This interest is due to the excellent emissive and photophysical properties inherent to this class of heterocyclic compounds. nih.govresearchgate.net The rigid, planar structure of the fused rings, combined with the ability to tune its electronic properties through substitution, makes it a versatile scaffold for creating novel emitters and host materials.

Derivatives of imidazopyridine are known for their distinctive photophysical characteristics and robust stability. nih.gov The this compound nucleus, in particular, is explored for creating emissive materials for OLEDs and for sensor applications. nih.govresearchgate.netunito.it The electronic properties of these molecules can be modified by attaching various electron-donating or electron-withdrawing groups to the core structure. This chemical modification allows for the tuning of the emission color, quantum yield, and charge-transport properties of the resulting material, which are critical parameters for OLED performance. While specific device performance data for OLEDs using the this compound scaffold are less commonly detailed in broad reviews compared to its isomers, the fundamental properties of the core structure confirm its high potential in this field. nih.govscience.gov

Catalysis

In the field of catalysis, this compound and its derivatives primarily function as versatile ligands that can coordinate with transition metal centers to form catalytically active complexes. The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings possess lone pairs of electrons, making them excellent coordination sites for metal ions. This ability to act as a ligand is fundamental to its application in catalysis.

The synthesis of functionalized 1H-Imidazo[4,5-b]pyridines often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyayura and Buchwald-Hartwig reactions. researchgate.netnih.gov These processes, which rely on palladium catalysts, highlight the compound's stability and compatibility with catalytic systems. researchgate.netnih.gov

Beyond being a product of catalysis, the scaffold serves as a "hinge-binding" moiety in more complex molecules, such as kinase inhibitors. acs.orgacs.org In this biological context, it acts as a ligand that coordinates with the protein's active site, demonstrating its strong and specific binding capabilities. acs.orgacs.org This potent ligating ability is transferable to the design of synthetic catalysts, where the imidazopyridine unit can be incorporated into a larger ligand structure to control the reactivity and selectivity of a metal catalyst. While its direct use as a standalone catalyst is not widely reported, its role as a crucial building block and ligand for creating complex catalytic systems is a significant area of its application. theses.cz

Future Perspectives and Research Directions for 1h Imidazo 4,5 B Pyridine

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of 1H-imidazo[4,5-b]pyridine derivatives is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. Traditional synthetic routes often require harsh conditions and multi-step procedures. eurekaselect.com Modern strategies are moving towards cleaner and more streamlined processes.

Recent advancements include the development of a photocatalytic approach for the synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines, which offers a method with simple reaction steps and good yields. researchgate.net Another innovative strategy involves a tandem sequence of a substitution nucleophilic aromatic (SNAr) reaction, in situ nitro group reduction, and subsequent heteroannulation. This method allows for the creation of functionalized imidazo[4,5-b]pyridines with only a single chromatographic purification step. researchgate.netacs.org

Future efforts will likely concentrate on refining these novel methods to further improve yields, reduce reaction times, and expand the substrate scope. The development of stereoselective synthesis for chiral imidazopyridine derivatives will also be a key area of investigation.

Exploration of New Biological Targets and Therapeutic Areas

The structural similarity of this compound to purines has led to its exploration against a wide array of biological targets. nih.gov While its efficacy as an antimicrobial and anticancer agent is well-documented, ongoing research is uncovering new and promising therapeutic applications.

One emerging area is the management of neuropathic pain. A recent study identified this compound derivatives as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. acs.org The lead compound, DDO-8926, was found to alleviate mechanical hypersensitivity in preclinical models by inhibiting the expression of pro-inflammatory cytokines. acs.org

In the field of infectious diseases, beyond its known tuberculostatic activity, new derivatives are being designed as potential inhibitors of novel targets. nih.govresearchgate.net For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potent antitubercular agents, with computational studies suggesting they may act as inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis. nih.gov

The anticancer potential of this scaffold continues to be a major research focus. irb.hr Novel derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription, showing significant activity against breast and colon cancer cell lines. nih.gov The broad applicability of this scaffold is further demonstrated by its investigation as an anti-inflammatory, antiviral, antiparasitic, and antihypertensive agent. Future research will likely involve screening imidazopyridine libraries against a wider range of kinases and other enzymes implicated in various diseases.

Therapeutic AreaBiological TargetExample Compound Class
Neuropathic PainBromodomain and extra-terminal (BET) proteinsThis compound derivatives (e.g., DDO-8926)
TuberculosisDprE1 (putative)6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives
CancerCyclin-Dependent Kinase 9 (CDK9)Substituted this compound derivatives
VariousKinases, Angiotensin II receptors, etc.Diversely functionalized imidazo[4,5-b]pyridines

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization

Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of this compound derivatives. SAR studies help in identifying the key structural features required for interaction with a specific biological target.

For example, in the development of cytotoxic agents, SAR studies of regio-isomeric imidazo[4,5-b]pyridine analogues revealed that the nature and position of substituents on the scaffold significantly influence their activity against multidrug-resistant cancer cell lines. nih.gov It was found that certain substitutions at the 2- and 3-positions of the imidazopyridine core are critical for potency. semanticscholar.orgresearchgate.net Similarly, in the design of Nek2 inhibitors for gastric cancer, a detailed SAR analysis of imidazo[1,2-a]pyridine (B132010) derivatives (a related isomer) was performed to identify compounds with potent proliferation inhibitory activity. documentsdelivered.com

Beyond SAR, understanding the structure-property relationship (SPR) is essential for developing drug-like candidates. This involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. For instance, in the development of cathepsin S inhibitors, researchers optimized the pKa of basic nitrogen atoms in 1H-imidazo[4,5-c]pyridine derivatives to achieve excellent cellular activity while avoiding undesired tissue accumulation. nih.gov

Future SAR and SPR studies will benefit from larger and more diverse compound libraries and will be crucial for fine-tuning the activity, selectivity, and pharmacokinetic profiles of new this compound-based therapeutic agents.

Compound SeriesBiological ActivityKey SAR/SPR Findings
Imidazo[4,5-b]pyridine analoguesCytotoxicitySubstitutions at the 2- and 3-positions are critical for activity against cancer cell lines. nih.govresearchgate.net
Imidazo[1,2-a]pyridine derivativesNek2 InhibitionSpecific substitutions led to compounds with high inhibitory activity against gastric cancer cells. documentsdelivered.com
1H-Imidazo[4,5-c]pyridine-4-carbonitrilesCathepsin S InhibitionAdjusting the pKa of basic nitrogen optimized cellular activity and reduced tissue sequestration. nih.gov
Imidazo[4,5-b]pyridine derivativesTuberculostatic ActivityHydrophobicity was found to be a decisive factor for activity against Mycobacterium tuberculosis. nih.gov

Advanced Computational Design for Rational Drug Discovery

Computational methods are becoming indispensable tools in the rational design of novel this compound derivatives. Molecular docking, quantum mechanics calculations (DFT), and other computational techniques provide valuable insights into ligand-receptor interactions, guiding the synthesis of more potent and selective inhibitors.

Molecular docking studies have been successfully employed to illustrate the binding modes of active imidazo[4,5-b]pyridine compounds in the active sites of their target proteins. For example, in the development of CDK9 inhibitors, docking studies revealed a superior binding affinity for the newly synthesized compounds compared to the natural ligand, helping to explain their significant anticancer activity. nih.gov Similarly, for antitubercular agents, docking studies have helped to identify promising interactions with the target enzyme DprE1, supporting their potential mechanism of action. nih.gov

DFT calculations are used to investigate the electronic properties and reactivity of the imidazopyridine scaffold. These studies can help in understanding tautomerism and predicting spectroscopic data, which aids in structure elucidation and the design of new synthetic routes. mdpi.com Hirshfeld surface analysis, another computational tool, can identify the closest contacts between active atoms, providing insights into intermolecular interactions.

The future of drug discovery for this scaffold will see an increased reliance on these in silico methods. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be integrated early in the design process to improve the success rate of drug candidates.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for accelerating the discovery of new bioactive this compound derivatives. HTS allows for the rapid evaluation of large compound libraries against specific biological targets, while combinatorial chemistry facilitates the synthesis of these extensive libraries. chemdiv.com

A notable example is the HTS of a kinase inhibitor-focused library of approximately 26,000 compounds against Mycobacterium tuberculosis H37Rv. nih.gov This screening effort, which included compounds with the imidazopyridine scaffold, provided valuable phenotypic data to guide the selection of compounds for further enzymatic screens against specific mycobacterial kinases. nih.gov

Collaborative virtual screening is another emerging approach. In one such effort for visceral leishmaniasis, a "seed" imidazo[1,2-a]pyridine compound was used by multiple partners to perform ligand-based virtual screening against their proprietary compound collections. griffith.edu.au This iterative in silico screening process, followed by experimental validation, enabled the rapid expansion of the hit chemotype and informed the subsequent hit optimization process. griffith.edu.au

The future will likely see a greater integration of these technologies. Automated synthesis platforms will be used to generate large, focused libraries of this compound derivatives based on privileged substructures identified through HTS and computational modeling. These libraries can then be screened against a diverse panel of biological targets to identify new hits for various therapeutic areas.

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound, to minimize environmental impact. eurekaselect.com This involves the use of environmentally benign solvents, reducing the number of synthetic steps, and avoiding the use of hazardous reagents.

Significant progress has been made in developing eco-friendly synthetic protocols. One such method describes the synthesis of the imidazo[4,5-b]pyridine scaffold in an environmentally benign H2O-IPA (water-isopropyl alcohol) solvent system. acs.orgresearchgate.net Another approach utilizes polyethylene glycol (PEG-600) as a green solvent for the synthesis of derivatives containing a 1,3,5-triazinane-2-thione moiety. researchgate.net The use of water as a medium for air-oxidative cyclocondensation reactions to form 2-substituted-1H-imidazo[4,5-b]pyridines represents another significant advancement, offering economic and environmental benefits. capes.gov.br

Microwave-assisted synthesis is another green technique that can improve reaction efficiency, often leading to shorter reaction times and higher yields compared to conventional heating methods. eurekaselect.com Future research in this area will focus on expanding the repertoire of green synthetic methods. This includes the development of catalyst-free and solvent-free reaction conditions, the use of renewable starting materials, and the design of synthetic pathways that generate minimal waste.

Q & A

Q. What are the primary synthetic routes for 1H-Imidazo[4,5-b]pyridine derivatives?

Methodological Answer: The core scaffold is typically synthesized via condensation reactions. For example:

  • Pyridine-2,3-diamine intermediates react with aldehydes or ketones under reflux conditions (ethanol, 80°C) to form imidazo[4,5-b]pyridines. Substituents at positions 1, 2, and 6 are introduced using methyl, nitro, or phenyl groups via tailored precursors (e.g., 1-methyl-2-nitro-6-phenyl derivatives) .
  • Microwave-assisted synthesis reduces reaction time (e.g., 6-bromo derivatives formed in 30 minutes at 150°C) .
  • Yields range from 61% (for 2,4-dihydroxyphenyl derivatives) to >80% for nitro-substituted analogs, depending on solvent and catalyst .

Q. How can structural conformation and hydrogen bonding be characterized in this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Reveals orthorhombic crystal structure (space group Pna2₁) with planar skeleton geometry and NH···N hydrogen bonds stabilizing dimeric forms .
  • Vibrational spectroscopy (IR/Raman): Identifies unique modes at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3400 cm⁻¹ (NH stretching). Temperature-dependent studies (4–295 K) confirm hydrogen bond stability .
  • DFT calculations (B3LYP/6-31G(d,p)): Validate experimental data with <2% deviation in bond lengths and angles .

Advanced Research Questions

Q. How can DFT calculations guide the design of this compound derivatives for biological applications?

Methodological Answer:

  • Functional selection: B3LYP hybrid functional (combining exact exchange and gradient corrections) predicts electronic properties with high accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Reactivity analysis: Frontier molecular orbital (FMO) calculations identify nucleophilic/electrophilic sites. For example, electron-deficient pyridine rings enhance kinase inhibition by targeting ATP-binding pockets .
  • Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) prioritize derivatives with strong binding to DprE1 (tuberculosis target; docking scores ≤−8.5 kcal/mol) .

Q. What methodological approaches validate the antitubercular mechanisms of 6-substituted derivatives?

Methodological Answer:

  • Synthesis and screening: 6-(4-nitrophenoxy) derivatives are synthesized via nucleophilic substitution (60–75% yields) and tested against M. tuberculosis H37Rv (MIC values: 0.5–2.0 µg/mL) .
  • Enzyme inhibition assays: DprE1 enzyme activity is measured via UV-Vis (λ = 450 nm) with IC₅₀ values ≤1 µM .
  • Resistance profiling: Mutant strains (e.g., DprE1 C387S) confirm target specificity .

Q. How do metabolic pathways of PhIP derivatives influence their carcinogenic potential?

Methodological Answer:

  • Metabolite identification: CYP1A2 oxidizes 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to N-hydroxy-PhIP (N-OH-PhIP), detected via LC-MS/MS (LOD: 0.1 pg/mL in plasma) .
  • Adduct formation: N-OH-PhIP binds to serum albumin (Cys34) forming sulfinamide adducts, quantified by proteolytic digestion (trypsin) and MRM mass spectrometry .
  • In vivo models: ABC transporter knockout mice (e.g., Mdr1a/1b⁻/⁻) show 3-fold higher colonic PhIP adduct levels, correlating with inflammation and carcinogenesis .

Q. What analytical techniques quantify PhIP adducts in biological matrices?

Methodological Answer:

  • Sample preparation: Plasma proteins are digested with pronase (37°C, 24 h) to release PhIP-Cys34 adducts .
  • UPLC-MS/MS: Uses a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode (m/z 225→183 for PhIP; m/z 241→199 for N-OH-PhIP). Recovery rates exceed 90% with intraday precision <10% RSD .
  • Validation: Calibration curves (0.1–100 ng/mL) show linearity (R² > 0.99) and accuracy (85–115%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Imidazo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.